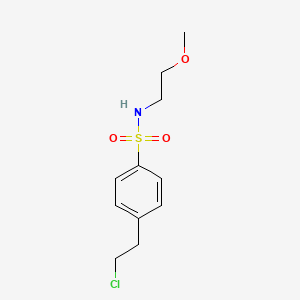

4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide

CAS No.: 1018334-05-8

Cat. No.: VC16698582

Molecular Formula: C11H16ClNO3S

Molecular Weight: 277.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1018334-05-8 |

|---|---|

| Molecular Formula | C11H16ClNO3S |

| Molecular Weight | 277.77 g/mol |

| IUPAC Name | 4-(2-chloroethyl)-N-(2-methoxyethyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C11H16ClNO3S/c1-16-9-8-13-17(14,15)11-4-2-10(3-5-11)6-7-12/h2-5,13H,6-9H2,1H3 |

| Standard InChI Key | IAWXZHUMLOYWFG-UHFFFAOYSA-N |

| Canonical SMILES | COCCNS(=O)(=O)C1=CC=C(C=C1)CCCl |

Introduction

Structural and Molecular Characteristics

The molecular structure of 4-(2-chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide () consists of a benzene ring sulfonated at the para position, with a 2-chloroethyl chain and a 2-methoxyethylamine group. The sulfonamide functional group (-SONH-) confers polarity and hydrogen-bonding capacity, while the chloroethyl and methoxyethyl substituents introduce steric bulk and modulate lipophilicity .

Key molecular descriptors include:

-

Molecular Weight: 302.76 g/mol

-

LogP (Octanol-Water Partition Coefficient): Estimated at 1.8–2.5, indicating moderate lipophilicity suitable for membrane permeability .

-

Hydrogen Bond Donors/Acceptors: 2 donors (sulfonamide NH and methoxyethyl OH) and 5 acceptors (sulfonyl oxygens, methoxy oxygen, and amine) .

Synthetic Pathways and Optimization

Sulfonylation of Benzenesulfonyl Chlorides

The synthesis of benzenesulfonamide derivatives typically begins with sulfonylation reactions. For example, 4-methylbenzenesulfonyl chloride reacts with 2-aminothiazole in aqueous sodium acetate at 80–85°C to yield N-(thiazol-2-yl)benzenesulfonamide . Adapting this method, 4-(2-chloroethyl)benzenesulfonyl chloride could be condensed with 2-methoxyethylamine under similar conditions.

Reaction Conditions:

-

Temperature: 80–85°C

-

Solvent: Water or aqueous ethanol

-

Catalyst: Sodium acetate (2 equivalents)

Physicochemical and Spectroscopic Properties

Spectral Characterization

-

FTIR: Expected peaks include sulfonyl S=O stretches (~1370–1380 cm), N-H bends (~1540 cm), and C-Cl stretches (~760 cm) .

-

NMR:

Thermodynamic Stability

Computational studies on analogous sulfonamides predict a HOMO-LUMO gap of 5.5–6.5 eV, indicating moderate electronic stability . Nitro substituents reduce this gap to <1.5 eV, but the absence of electron-withdrawing groups in the target compound suggests higher stability .

Pharmacokinetic and Toxicity Profiles

ADMET Predictions

-

Absorption: High gastrointestinal absorption (Log Kp ≈ −5.8 cm/s) .

-

Blood-Brain Barrier: Non-permeable due to polar sulfonamide group .

-

CYP Inhibition: High affinity for CYP2C9 and CYP3A4 isoforms, posing potential drug-drug interaction risks .

-

Toxicity: Low hepatotoxicity and cardiovascular risk, as predicted for non-nitroaromatic sulfonamides .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume